molecular formula C19H21NO3 B5810670 ethyl 4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate

ethyl 4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate

Cat. No. B5810670
M. Wt: 311.4 g/mol
InChI Key: BMRRGVTXPDSLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate, also known as DMHIB, is a chemical compound that has gained attention due to its potential applications in scientific research. It is a synthetic compound that has been found to have various biochemical and physiological effects, making it a useful tool for researchers in the fields of pharmacology and neuroscience. In

Mechanism of Action

Ethyl 4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate acts as an agonist for certain GPCRs, specifically the GPR35 receptor. It has been found to activate this receptor through a unique mechanism, which involves the activation of a specific signaling pathway. This pathway is important for various physiological processes, including immune function and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to modulate immune function, specifically by reducing the production of pro-inflammatory cytokines. This compound has also been found to have neuroprotective effects, specifically by reducing neuronal cell death in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

Ethyl 4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate has several advantages for lab experiments. It is a selective agonist for the GPR35 receptor, making it a useful tool for studying its function. This compound is also a synthetic compound, which allows for precise control over its concentration and purity. However, one limitation of this compound is that it has not been extensively studied in vivo, making it difficult to extrapolate its effects to whole organisms.

Future Directions

There are several future directions for research on ethyl 4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. This compound has been found to have neuroprotective effects in preclinical models, making it a promising candidate for further study. Additionally, this compound has been found to modulate immune function, making it a potential therapeutic agent for inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

Ethyl 4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate is synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 5,6-dimethyl-1,3-dihydro-2H-isoindole with ethyl 2-bromo-4-hydroxybenzoate to form ethyl 4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)-2-bromo-benzoate. This compound is then reacted with sodium methoxide to form this compound.

Scientific Research Applications

Ethyl 4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoate has been found to have various applications in scientific research. It has been used as a tool to study the function of G protein-coupled receptors (GPCRs), which are important targets for drug development. This compound has been found to selectively activate certain GPCRs, making it a useful tool for studying their function.

properties

IUPAC Name

ethyl 4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)-2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-4-23-19(22)17-6-5-16(9-18(17)21)20-10-14-7-12(2)13(3)8-15(14)11-20/h5-9,21H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRRGVTXPDSLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N2CC3=C(C2)C=C(C(=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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